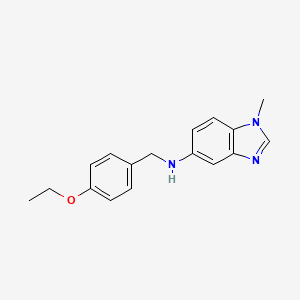
(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
It consists of an ethoxy group attached to a benzyl moiety, which is further linked to a benzimidazole ring. This unique arrangement suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that related compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : The presence of aromatic rings suggests possible antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis via p53 activation |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Apoptotic pathway activation |
| U-937 (Leukemia) | 8.5 | Enzymatic inhibition |
Note: IC50 values indicate the concentration required to inhibit 50% of cell growth.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that this compound significantly increased p53 expression and caspase-3 cleavage, leading to apoptosis in MCF-7 cells. The flow cytometry analysis confirmed these findings, showing a dose-dependent increase in apoptotic cells.
- In Vivo Studies : Preliminary in vivo studies using mouse models indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Pharmacological Profile
The pharmacological profile of this compound suggests it may serve as a lead compound for further drug development:
- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.
- Synergistic Effects : Combination studies with established chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting potential for combination therapies.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-21-15-7-4-13(5-8-15)11-18-14-6-9-17-16(10-14)19-12-20(17)2/h4-10,12,18H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJIDNKDMZHYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354106 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337925-63-0 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














